Propylene oxide-dimethylsiloxane-propylene oxide block copolymer, hydroxyl terminated, viscosity 200
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Propylene oxide-dimethylsiloxane-propylene oxide block copolymer, hydroxyl terminated, viscosity 200 is a useful research compound. Its molecular formula is C7H12OS. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound propylene oxide-dimethylsiloxane-propylene oxide block copolymer , hydroxyl terminated with a viscosity of 200 cSt, is a versatile polymer used in various industrial and biomedical applications. This article reviews the biological activity of this compound, focusing on its interactions at the cellular level, potential applications in drug delivery, and its physicochemical properties that influence biological behavior.
Chemical Structure and Properties
The compound is characterized by its block copolymer structure, consisting of alternating segments of propylene oxide (PO) and dimethylsiloxane (DMS). This unique structure imparts amphiphilic properties, allowing it to interact with both hydrophilic and hydrophobic environments. The hydroxyl termination enhances its reactivity and compatibility with biological systems.
Property | Value |
---|---|
Chemical Name | Propylene oxide-dimethylsiloxane-propylene oxide block copolymer |
CAS Number | 161755-53-9 |
Viscosity | 200 cSt |
Functional Groups | Hydroxyl groups |
Cellular Interactions
Research indicates that propylene oxide-dimethylsiloxane block copolymers exhibit significant interactions with cell membranes. A study demonstrated that these copolymers facilitate the permeation of large molecules across lipid bilayers, enhancing drug delivery efficiency. Specifically, the presence of propylene oxide units correlated positively with the permeability enhancement of hydrophobic drugs like doxorubicin through lipid membranes .
Drug Delivery Applications
The amphiphilic nature of this copolymer allows it to form micelles in aqueous environments, which can encapsulate hydrophobic drugs. This property is crucial for improving the solubility and bioavailability of poorly soluble therapeutic agents. For instance, studies have shown that the incorporation of propylene oxide segments increases the stability and drug-loading capacity of micelles formed from these block copolymers .
Case Studies
-
Micelle Formation and Drug Loading
- A study explored the micellization behavior of propylene oxide-dimethylsiloxane block copolymers in drug delivery systems. The results indicated that varying the ratio of PO to DMS significantly affected micelle size and drug loading efficiency. Optimal ratios led to enhanced stability and controlled release profiles for encapsulated drugs.
-
Permeability Enhancement
- In a comparative study on permeability across lipid bilayers, it was found that increasing the proportion of propylene oxide units in the copolymer resulted in a marked increase in the translocation rate of large hydrophobic molecules. This finding underscores the potential use of these copolymers in formulations aimed at enhancing drug absorption .
The mechanisms through which propylene oxide-dimethylsiloxane block copolymers exert their biological effects include:
- Micellization : The formation of micelles allows for solubilization and transport of hydrophobic drugs.
- Cell Membrane Interaction : The amphiphilic nature facilitates interaction with lipid membranes, enhancing permeability.
- Stabilization : Hydroxyl termination contributes to better solubility in biological fluids and enhances stability against enzymatic degradation.
Properties
CAS No. |
161755-53-9 |
---|---|
Molecular Formula |
C7H12OS |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.